molecular formula C20H16N2O4 B4461825 [5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B4461825
M. Wt: 348.4 g/mol
InChI Key: ZGZNJBILGMECHY-UHFFFAOYSA-N
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Description

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(22-9-3-5-13-4-1-2-6-16(13)22)15-11-18(26-21-15)14-7-8-17-19(10-14)25-12-24-17/h1-2,4,6-8,10-11H,3,5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZNJBILGMECHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the oxazole ring . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process may also involve continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, [5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone has shown promise in anticancer studies. It has been evaluated for its activity against various cancer cell lines, including prostate and pancreatic cancers .

Medicine

The compound’s potential as an anticancer agent is of particular interest. Studies have shown that it can induce apoptosis in cancer cells and cause cell cycle arrest at the S phase .

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone apart is its combination of structural motifs, which confer unique chemical and biological properties. Its ability to target tubulin and disrupt microtubule assembly makes it a promising candidate for anticancer research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

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